molecular formula C21H22N2O2 B7163723 N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide

N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B7163723
M. Wt: 334.4 g/mol
InChI Key: HIVGHRMOYPMBCP-UHFFFAOYSA-N
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Description

N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, an azetidine ring, and a benzyl group

Properties

IUPAC Name

N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(17-6-7-17)22-19-10-8-18(9-11-19)21(25)23-13-16(14-23)12-15-4-2-1-3-5-15/h1-5,8-11,16-17H,6-7,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVGHRMOYPMBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through cyclization reactions. The benzyl group is introduced via nucleophilic substitution reactions, and the cyclopropane ring is formed through cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzylazetidine-1-carbonyl)phenylacetamide
  • N-(4-benzylazetidine-1-carbonyl)phenylpropionamide
  • N-(3-benzylazetidine-1-carbonyl)phenylbutyramide

Uniqueness

N-[4-(3-benzylazetidine-1-carbonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of both the cyclopropane and azetidine rings, which confer distinct chemical and physical properties

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